molecular formula C6H12ClNO3S B1454040 2,5-Dimethylmorpholine-4-sulfonyl chloride CAS No. 1216297-22-1

2,5-Dimethylmorpholine-4-sulfonyl chloride

Cat. No.: B1454040
CAS No.: 1216297-22-1
M. Wt: 213.68 g/mol
InChI Key: FGFHSVAFDFWLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylmorpholine-4-sulfonyl chloride (CAS 1216297-22-1) is an organic compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is characterized as a liquid and is recommended to be stored at 4°C . This compound belongs to the class of sulfonyl chlorides, which are highly reactive reagents commonly used to introduce the sulfonamide functional group into target molecules through reactions with amines . As such, its primary research value lies in its role as a key synthetic building block in medicinal chemistry and drug discovery efforts. It is particularly useful for the synthesis and structural modification of heterocyclic compounds, such as imidazo[2,1-b]benzothiazoles, which are scaffolds of significant interest due to their wide range of pharmacological properties . Research on similar molecular frameworks has demonstrated potential in developing new agents with anti-inflammatory and antimicrobial activities, making reagents like this compound valuable for creating novel compounds for biological screening . The morpholine-sulfonyl group is a feature found in various patented pharmaceutical compounds, underscoring its relevance in the design of bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFHSVAFDFWLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The primary synthetic approach to 2,5-dimethylmorpholine-4-sulfonyl chloride involves the sulfonylation of 2,5-dimethylmorpholine with chlorosulfonic acid or related sulfonating agents. The reaction typically proceeds via electrophilic substitution at the nitrogen atom, introducing the sulfonyl chloride group.

Reaction Overview:

$$
\text{2,5-Dimethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl}
$$

Key parameters include temperature control, solvent choice, and reagent stoichiometry to maximize yield and purity.

Detailed Preparation Procedure

Based on reported procedures for structurally related sulfonyl chlorides and morpholine derivatives, the preparation typically follows these steps:

Step Description Conditions Notes
1 Reaction Setup Use anhydrous dichloromethane as solvent; cool reaction mixture to 0 to 5 °C Cooling prevents side reactions and decomposition
2 Addition of Chlorosulfonic Acid Add chlorosulfonic acid dropwise to 2,5-dimethylmorpholine solution under stirring Controlled addition avoids exothermic runaway
3 Reaction Time Stir for 1–2 hours at 0–5 °C Ensures complete sulfonylation
4 Quenching and Workup Quench excess chlorosulfonic acid with ice-cold water or sodium bicarbonate solution cautiously Avoids hydrolysis of sulfonyl chloride
5 Extraction and Purification Extract organic layer, wash with brine, dry over MgSO4, concentrate under reduced pressure at low temperature Low temperature prevents degradation
6 Recrystallization Purify by recrystallization from dry diethyl ether at -78 °C Improves purity and isolates solid product

This procedure aligns with the sulfonyl chloride synthesis protocols described in literature for similar morpholine sulfonyl chlorides.

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperatures (0 to 5 °C or below) is critical to suppress side reactions such as over-chlorination or decomposition of intermediates.
  • Solvent: Anhydrous dichloromethane is preferred for its inertness and ability to dissolve both reactants and products effectively.
  • Reagent Stoichiometry: Using a slight excess of chlorosulfonic acid (about 1.1 equivalents) ensures complete conversion without excessive side reactions.
  • Purification: Low-temperature recrystallization from dry diethyl ether helps isolate the sulfonyl chloride as a stable solid and removes impurities.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature 0 to 5 °C (sometimes down to -10 °C) Minimizes side reactions, controls exotherm
Solvent Anhydrous dichloromethane Solubility and inertness
Reagent Ratio Chlorosulfonic acid: 1.0–1.1 equiv Ensures complete sulfonylation
Reaction Time 1–2 hours Complete conversion
Workup Quenching with cold water or NaHCO3 solution Avoids hydrolysis of sulfonyl chloride
Purification Recrystallization from dry diethyl ether at -78 °C Improves purity and stability

Research Findings and Industrial Considerations

  • Moisture Sensitivity: The sulfonyl chloride group is highly reactive toward water, necessitating rigorous anhydrous conditions during synthesis and storage.
  • Steric Effects: The 2,5-dimethyl substitutions increase steric hindrance, which can reduce the rate of nucleophilic substitution reactions but also influence the sulfonylation step, requiring careful optimization of reaction parameters.
  • Scale-Up: Industrial synthesis emphasizes controlled reagent addition, temperature regulation, and efficient purification to achieve high yields and product purity suitable for further synthetic applications.

Chemical Reactions Analysis

2,5-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including substitution, addition, and elimination. Common reagents used in these reactions include dichloromethane, ethyl acetate, and chloroform. Major products formed from these reactions are typically amides, esters, and imides. The compound is highly reactive and can be used in a variety of synthetic applications.

Scientific Research Applications

Chemical Synthesis

Reactivity and Transformations

  • Substitution Reactions : The sulfonyl chloride group in 2,5-Dimethylmorpholine-4-sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, or thiols. This leads to the formation of sulfonamides or sulfonate esters, which are valuable intermediates in organic synthesis.
  • Hydrolysis : In aqueous conditions, the compound can hydrolyze to yield the corresponding sulfonic acid, expanding its utility in different chemical environments.
  • Reduction : Under specific conditions, it can be reduced to form sulfonamides, further diversifying its applications in synthetic pathways.

Biochemical Research

Enzyme Modification

  • The compound is known for its ability to modify biomolecules through sulfonylation reactions. This modification can significantly influence enzyme activity by altering active sites, which may lead to either inhibition or activation of enzymatic functions. For instance, it has been demonstrated to inhibit serine proteases by covalently bonding with serine residues at their active sites.

Interaction Studies

  • Research involving this compound often focuses on its interactions with various biomolecules. These studies assess how such modifications affect enzyme activity and protein interactions. The compound's inhibitory effects on serine proteases have provided insights into enzyme mechanisms and potential therapeutic applications.

Pharmaceutical Applications

Drug Development

  • Due to its reactivity and ability to form sulfonamides, this compound plays a crucial role as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential anti-cancer activities through molecular docking studies that indicate favorable binding affinities to drug targets .

Case Study: Anticancer Activity

  • Recent studies have synthesized sulfonamides using this compound coupled with various amines. Molecular docking analyses revealed binding affinities ranging from −6.8 to −8.2 kcal/mol towards potential drug targets, suggesting that these derivatives may serve as effective analogues for cancer therapy .

Mechanism of Action

The mechanism by which 2,5-Dimethylmorpholine-4-sulfonyl chloride exerts its effects involves its high reactivity and ability to undergo various chemical reactions. The compound acts as a sulfonylating agent, introducing sulfonyl groups into other molecules. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and other derivatives.

Comparison with Similar Compounds

2,5-Dimethylmorpholine-4-sulfonyl chloride is similar to other morpholine sulfonates, such as tosyl chloride morpholine and 4-toluene sulfonyl chloride morpholine. it is unique in its specific reactivity and the types of reactions it can undergo. Its high reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

2,5-Dimethylmorpholine-4-sulfonyl chloride (DMMSCl) is an organic compound known for its significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

DMMSCl has the molecular formula C₆H₁₂ClNO₃S and features a morpholine ring with methyl substitutions at the 2 and 5 positions, and a sulfonyl chloride group at the 4 position. The presence of the sulfonyl chloride functional group enhances its reactivity, making it a valuable reagent in various chemical transformations.

The biological activity of DMMSCl primarily stems from its ability to modify biomolecules through sulfonylation reactions. These modifications can significantly influence enzyme activity by altering active sites, leading to either inhibition or activation of enzymatic functions. Notably, DMMSCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues in their active sites.

Enzyme Inhibition

DMMSCl exhibits potent inhibitory effects on various enzymes:

  • Serine Proteases : It forms covalent bonds with serine residues, effectively inhibiting their activity.
  • Acetylcholinesterase : Studies indicate that DMMSCl can inhibit this enzyme, which is crucial for neurotransmission .

Antimicrobial Activity

Research has demonstrated that DMMSCl possesses antimicrobial properties. Its derivatives have shown varying degrees of antibacterial efficacy against different strains of bacteria, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMMSCl, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaKey Features
2,2-Dimethylmorpholine-4-sulfonyl chlorideC₆H₁₂ClNO₃SSimilar structure; different substitution pattern
2,6-Dimethylmorpholine-4-sulfonyl chlorideC₆H₁₂ClNO₃SDifferent methyl substitution; potential reactivity
2-Morpholinoethanesulfonyl chlorideC₈H₁₃ClNO₃SLonger carbon chain; distinct functional properties

Case Studies

  • Inhibition of Serine Proteases : A study demonstrated that DMMSCl effectively inhibited serine proteases by modifying their active sites. This research provided insights into enzyme mechanisms and highlighted potential therapeutic applications for conditions involving dysregulated protease activity.
  • Antibacterial Screening : Various derivatives of DMMSCl were evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that these compounds could be developed into effective antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylmorpholine-4-sulfonyl chloride
Reactant of Route 2
2,5-Dimethylmorpholine-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.